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Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in cellular processes
such as apoptosis, inflammation, cell growth, and stress responses.[1][2] They consist of a
sphingoid base linked to a fatty acid via an amide bond. The specific fatty acid chain length
determines the ceramide species and can influence its biological function.[3] C15-Ceramide
(d18:1/15:0) is an odd-chain ceramide, which is typically less abundant than its even-chained
counterparts (e.g., C16, C18, C24). Accurate and efficient extraction of C15-Ceramide from
complex biological matrices like tissues is crucial for its quantification and for elucidating its
specific roles in health and disease.

These application notes provide detailed protocols for the extraction of C15-Ceramide from
tissues, primarily focusing on the widely adopted Bligh-Dyer liquid-liquid extraction method and
a subsequent optional purification step using Solid-Phase Extraction (SPE). The subsequent
analysis is typically performed using sensitive techniques like liquid chromatography-tandem
mass spectrometry (LC-MS/MS).[4][5]

Quantitative Data: Ceramide Distribution in Tissues

While C15-Ceramide is not as extensively quantified in literature as even-chain ceramides, the
following table provides a representative distribution of major ceramide species across different
rat tissues. This illustrates the typical range of concentrations and the relative abundance of
various ceramides. Levels are generally expressed as picomoles (pmol) per milligram (mg) of
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wet tissue weight. Note that C15-Ceramide concentrations would be significantly lower than
these values.

Ceramide Liver Muscle Heart Plasma (pmol/
Species (pmol/mg) (pmol/mg) (pmol/mg) ML)
C16:0-Ceramide ~150-250 ~50-100 ~70-120 ~0.1-0.2
C18:0-Ceramide ~100-200 ~30-70 ~50-100 ~0.1-0.15
C20:0-Ceramide ~50-100 ~10-30 ~20-40 ~0.05-0.1
C22:0-Ceramide ~150-300 ~20-50 ~40-80 ~0.1-0.2
C24:0-Ceramide ~300-500 ~40-80 ~80-150 ~0.2-0.3
C24:1-Ceramide ~200-400 ~30-60 ~60-110 ~0.15-0.25
Note: These

values are

approximate and
can vary based
on species, diet,
and experimental
conditions. Data
is synthesized
from typical
findings in
lipidomic studies.

[3][6]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for C15-Ceramide extraction and a
simplified representation of the de novo ceramide synthesis pathway.
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Caption: Experimental workflow for C15-Ceramide extraction and analysis.
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Caption: Simplified de novo synthesis pathway leading to Ceramide.
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Experimental Protocols

Protocol 1: Modified Bligh-Dyer Method for Tissue
Ceramide Extraction

This protocol is a robust method for total lipid extraction from tissues and is suitable for
subsequent ceramide analysis.[7][8]

Materials:

Tissue sample (frozen, ~50-100 mg)

e Chloroform (CHCI3), HPLC grade

e Methanol (MeOH), HPLC grade

e Deionized water (H20)

 Internal Standard (IS): C17-Ceramide or other odd-chain ceramide not present in the
sample.

e Glass homogenization tubes

e Mechanical homogenizer

e Glass centrifuge tubes with PTFE-lined caps

o Glass Pasteur pipettes

« Nitrogen gas evaporator

Vortex mixer and Centrifuge

Procedure:

o Preparation: Pre-chill all solvents and tubes on ice. Weigh the frozen tissue (~50 mg) and
place it in a glass homogenization tube.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://biochem.wustl.edu/pikel/methods/Bligh-Dyer.pdf
https://openaccesspub.org/biotechnology-and-biomedical-science/bligh-and-dyer-extraction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Internal Standard: Add a known amount of internal standard (e.g., 50 ng of C17-Ceramide) to
the tissue sample. This will be used to correct for extraction efficiency and instrument
variability.

Homogenization: Add 2 mL of ice-cold Chloroform:Methanol (1:2, v/v) to the tissue.
Homogenize thoroughly using a mechanical homogenizer until no visible tissue particles
remain. Keep the sample on ice to minimize lipid degradation.[4]

First Extraction & Phase Separation:

o Transfer the homogenate to a glass centrifuge tube.

o Add 0.5 mL of Chloroform and vortex for 30 seconds.

o Add 0.5 mL of deionized water and vortex for another 30 seconds.

o Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. This will separate the mixture
into two phases: an upper aqueous/methanol phase and a lower chloroform phase
containing the lipids.[4][9]

Collection of Organic Phase: Carefully insert a glass Pasteur pipette through the upper
agueous layer and collect the lower chloroform phase. Transfer it to a new clean glass tube.
Be careful not to disturb the protein disk at the interface.

Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase in the
original tube. Vortex vigorously for 30 seconds and centrifuge again at 1,000 x g for 10
minutes. Collect the lower chloroform phase and combine it with the first extract.[10]

Drying: Evaporate the combined chloroform extracts to complete dryness under a gentle
stream of nitrogen gas.

Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 pL) of a
solvent suitable for your analytical method (e.g., Methanol:Acetonitrile 1:1, v/v). The sample
is now ready for analysis by LC-MS/MS or for further purification.
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Protocol 2: Solid-Phase Extraction (SPE) for Ceramide
Fractionation

This protocol is an optional purification step following the Bligh-Dyer extraction to isolate free
ceramides from other lipid classes, which can reduce matrix effects during LC-MS/MS analysis.
[11][12]

Materials:

Dried lipid extract (from Protocol 1)
o Aminopropyl (NH2) SPE cartridges (e.g., 100 mg)
e Hexane
e Chloroform
e Methanol
o Ethyl Acetate
e SPE vacuum manifold
o Collection tubes
Procedure:
o Cartridge Conditioning:
o Place the aminopropyl SPE cartridge on the vacuum manifold.
o Wash the cartridge with 3 mL of Hexane.
o Condition the cartridge with 3 mL of Chloroform. Do not let the cartridge go dry.
e Sample Loading:

o Reconstitute the dried lipid extract from Protocol 1 in 200 pL of Chloroform.
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o Load the sample slowly onto the conditioned SPE cartridge.

Elution of Fractions:

o Fraction 1 (Neutral Lipids): Elute with 3 mL of Chloroform:Ethyl Acetate (1:1, v/v). This
fraction contains neutral lipids like cholesterol esters and triglycerides. Discard this fraction
if you are only interested in ceramides.

o Fraction 2 (Free Ceramides): Elute the desired ceramide fraction with 5 mL of
Chloroform:Methanol (24:1, v/v). Collect this eluate in a clean glass tube.[11]

o Fraction 3 (Other Polar Lipids): More polar lipids like phospholipids can be eluted
subsequently with solvents like pure Methanol.

Drying and Reconstitution:

o Evaporate the collected ceramide fraction (Fraction 2) to dryness under a stream of
nitrogen.

o Reconstitute the purified ceramides in a suitable solvent for LC-MS/MS analysis as
described in Protocol 1, Step 8.

Application and Troubleshooting Notes

Tissue Homogenization: Ensure complete homogenization. Incomplete disruption of the
tissue is a primary source of low extraction yield. For tougher tissues, consider using bead-
beating homogenizers.

Solvent Quality: Always use high-purity (HPLC or MS grade) solvents to avoid introducing
contaminants that can interfere with analysis.

Low Recovery: Odd-chain and short-chain ceramides can have slightly different partitioning
properties. If low recovery of C15-Ceramide is suspected, minimize transfer steps and
ensure accurate pipetting. Using a reliable internal standard like C17-Ceramide is critical to
accurately assess and correct for recovery.[4]

Matrix Effects: Tissues are complex matrices. If significant ion suppression or enhancement
is observed in LC-MS/MS analysis, SPE purification (Protocol 2) is highly recommended to
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clean up the sample.[10]

o Storage: Store tissue samples at -80°C until extraction. After extraction, store the lipid
extracts in a chloroform-based solvent at -20°C or -80°C under an inert atmosphere (e.g.,
argon or nitrogen) to prevent oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for C15-Ceramide
Extraction from Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026380#protocol-for-c15-ceramide-extraction-from-
tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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